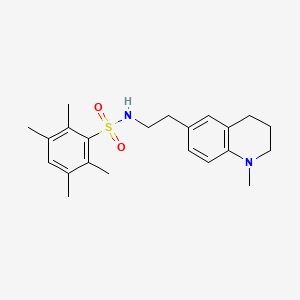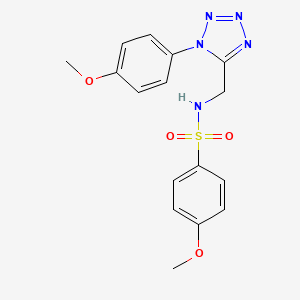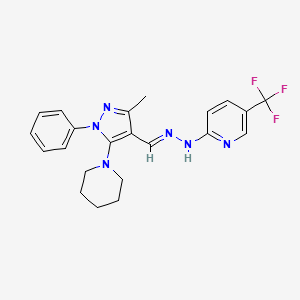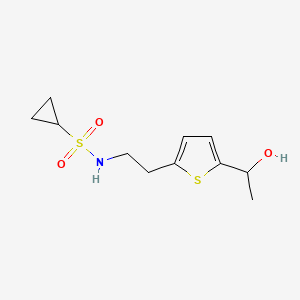![molecular formula C16H21N3O5S2 B2508663 2-(1-(环丙基磺酰基)氮杂环丁烷-3-甲酰胺)-5,6-二氢-4H-环戊[d]噻唑-4-羧酸乙酯 CAS No. 1428364-15-1](/img/structure/B2508663.png)
2-(1-(环丙基磺酰基)氮杂环丁烷-3-甲酰胺)-5,6-二氢-4H-环戊[d]噻唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗微生物应用
氮杂环丁烷和噻唑已被用于合成具有显著抗菌和抗微生物特性的化合物 . 例如,它们已被用于制造具有抗菌和抗微生物特性的涂层 .
抗真菌应用
源自氮杂环丁烷和噻唑的化合物已显示出有希望的抗真菌特性。 它们已被用于治疗各种真菌感染 .
抗HIV应用
氮杂环丁烷和噻唑已被用于合成具有抗HIV特性的化合物。 这些化合物在治疗HIV方面显示出潜力 .
抗氧化应用
源自氮杂环丁烷和噻唑的化合物已表现出抗氧化特性。 它们在预防和治疗由氧化应激引起的疾病方面具有潜在应用 .
抗肿瘤和细胞毒应用
氮杂环丁烷和噻唑已被用于合成具有抗肿瘤和细胞毒特性的化合物。 这些化合物在治疗各种类型的癌症方面显示出潜力 .
抗炎和止痛应用
源自氮杂环丁烷和噻唑的化合物已显示出抗炎和止痛特性。 它们在治疗炎症和疼痛方面具有潜在应用 .
聚合应用
氮杂环丁烷和噻唑已被用于合成聚合物。 所得聚合物具有许多重要的应用,例如材料模板化和CO2吸附 .
药物发现应用
氮杂环丁烷和噻唑由于其多样化的生物活性而在药物发现中具有重要意义。 它们已被用作合成具有良好治疗作用的一系列杂环类似物的起始材料 .
作用机制
Thiazoles
are a type of organic compound that contains a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化分析
Biochemical Properties
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . The compound’s interaction with this enzyme suggests potential antibacterial properties. Additionally, its thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions, further enhancing its biochemical versatility .
Cellular Effects
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune response. The compound can modulate gene expression, leading to altered cellular metabolism and function. For instance, its interaction with specific transcription factors can result in the upregulation or downregulation of target genes, impacting cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes. These molecular interactions are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase affects bacterial cell wall synthesis, highlighting its potential as an antibacterial agent. Additionally, the compound can influence other metabolic pathways related to energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of this compound is essential for its activity, as it needs to be in the right place at the right time to exert its effects .
属性
IUPAC Name |
ethyl 2-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-2-24-15(21)11-5-6-12-13(11)17-16(25-12)18-14(20)9-7-19(8-9)26(22,23)10-3-4-10/h9-11H,2-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNMQRXPAEJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2508582.png)
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)


![11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2508602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)
